molecular formula C10H15NO B14016754 4-(Aminomethyl)-2-isopropylphenol

4-(Aminomethyl)-2-isopropylphenol

Cat. No.: B14016754
M. Wt: 165.23 g/mol
InChI Key: WDTAWVMIQZOLTM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-isopropylphenol: is an organic compound that features a phenol group substituted with an aminomethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-isopropylphenol can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzylamine with isopropyl halides under basic conditions. Another method includes the reduction of 4-(nitromethyl)-2-isopropylphenol using hydrogenation techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using catalysts to enhance yield and efficiency. The use of continuous flow reactors and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-2-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

Chemistry: 4-(Aminomethyl)-2-isopropylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-isopropylphenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions with active sites, while the isopropyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-(Aminomethyl)phenol: Lacks the isopropyl group, leading to different chemical properties.

    2-Isopropylphenol: Lacks the aminomethyl group, affecting its reactivity and applications.

    4-(Aminomethyl)-2-methylphenol: Similar structure but with a methyl group instead of isopropyl.

Uniqueness: 4-(Aminomethyl)-2-isopropylphenol is unique due to the presence of both the aminomethyl and isopropyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(aminomethyl)-2-propan-2-ylphenol

InChI

InChI=1S/C10H15NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,6,11H2,1-2H3

InChI Key

WDTAWVMIQZOLTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CN)O

Origin of Product

United States

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